molecular formula C10H19NO3 B172851 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130369-05-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B172851
CAS No.: 130369-05-0
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .

Comparison with Similar Compounds

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cyclobutyl structure, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research and potential therapeutic applications.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 130369-05-0
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity. This interaction can influence several cellular processes including:

  • Signal Transduction : By inhibiting or activating specific signaling pathways.
  • Metabolism : Altering the metabolic pathways by affecting enzyme activity.
  • Gene Expression : Modulating transcription factors that regulate gene expression.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been studied for its potential as an inhibitor of urease, an enzyme critical in nitrogen metabolism. The inhibition mechanism involves competitive binding at the active site of the enzyme, thereby reducing its activity and impacting related metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's structural features may enhance its ability to penetrate cell membranes and interact with intracellular targets .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .

Study 1: Urease Inhibition

In a study examining the urease inhibition properties of various carbamates, this compound was found to significantly inhibit urease activity in vitro. The study quantified enzyme activity using a colorimetric assay, revealing an IC50 value indicative of moderate potency compared to known urease inhibitors .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations. Results showed that this compound induced cell death in a dose-dependent manner, with significant morphological changes observed under microscopy consistent with apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructureBiological Activity
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateCyclopropyl StructureModerate urease inhibition
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamateBis(hydroxymethyl) StructureEnhanced anti-inflammatory effects

This comparison highlights the unique structural attributes of this compound that may confer distinct biological activities.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130369-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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